molecular formula C16H17N3O3S B2529883 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid CAS No. 1341025-19-1

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid

Cat. No.: B2529883
CAS No.: 1341025-19-1
M. Wt: 331.39
InChI Key: IWIWLUMWKBSSHX-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a thiomorpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 4-(4-Hydroxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid.

    Reduction: Formation of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-methanol.

    Substitution: Formation of various substituted thiomorpholine derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid is unique due to the presence of both a thiomorpholine ring and a pyrimidine ring, which can confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

4-(4-methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-22-12-4-2-11(3-5-12)14-13(15(20)21)10-17-16(18-14)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWIWLUMWKBSSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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